3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and stereochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method involves the use of 3-azaspiro[5.5]undecane-2,4-dione as the starting material, which is then reacted with formaldehyde and morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 1,1-Cyclohexanediacetic anhydride
- 3,9-Disubstituted-spiro[5.5]undecane derivatives
Uniqueness
What sets 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione apart from similar compounds is its morpholinomethyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
62550-93-0 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C15H24N2O3/c18-13-10-15(4-2-1-3-5-15)11-14(19)17(13)12-16-6-8-20-9-7-16/h1-12H2 |
InChI Key |
WOTIEWHZPHZNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)CN3CCOCC3 |
Origin of Product |
United States |
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